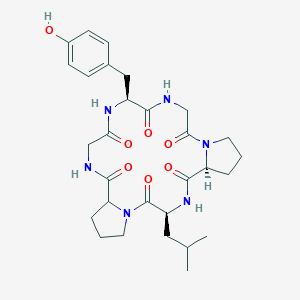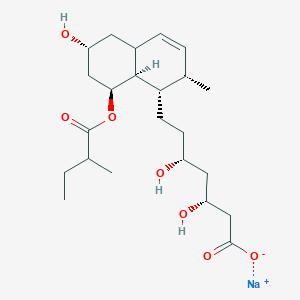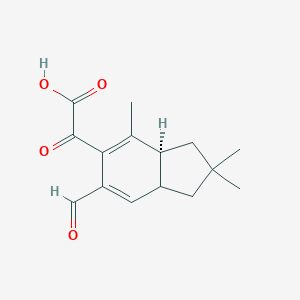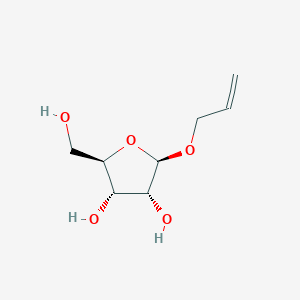![molecular formula C26H25N3O4 B237923 N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide, also known as OTAVA-BB 120464, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is a piperonylamide derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. It may also work by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been found to induce apoptosis in cancer cells. Additionally, it has been found to have anti-oxidant properties, which can protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide has several advantages and limitations for lab experiments. One of the main advantages is its potential use in cancer research. It has been found to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide. One of the future directions is to further investigate its mechanism of action and how it can be used to treat various diseases. Additionally, researchers can explore ways to improve the solubility of this compound to make it more accessible for use in experiments. Furthermore, studies can be conducted to investigate the potential side effects of this compound and how it can be used safely in clinical settings.
Conclusion:
In conclusion, N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide is a promising compound that has potential applications in various scientific research fields. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide has been achieved using various methods. One of the most common methods involves the reaction of 4-(4-o-toluoylpiperazino)aniline with piperonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.
properties
Product Name |
N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide |
|---|---|
Molecular Formula |
C26H25N3O4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C26H25N3O4/c1-18-4-2-3-5-22(18)26(31)29-14-12-28(13-15-29)21-9-7-20(8-10-21)27-25(30)19-6-11-23-24(16-19)33-17-32-23/h2-11,16H,12-15,17H2,1H3,(H,27,30) |
InChI Key |
NMEGAGRGALCQLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)

![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)

![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)